Cas no 52076-43-4 (2-bromo-1,4-diethylbenzene)

2-bromo-1,4-diethylbenzene structure
2-bromo-1,4-diethylbenzene structure
Product Name:2-bromo-1,4-diethylbenzene
CAS No:52076-43-4
MF:C10H13Br
MW:213.114222288132
CID:360712
PubChem ID:21492102
Update Time:2025-04-24

2-bromo-1,4-diethylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 2-bromo-1,4-diethyl-
    • 2-bromo-1,4-diethylbenzene
    • Inchi: 1S/C10H13Br/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4H2,1-2H3
    • InChI Key: JOHFMRVNALTVEF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC)CC

Computed Properties

  • Exact Mass: 212.02009

Experimental Properties

  • PSA: 0

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Additional information on 2-bromo-1,4-diethylbenzene

Benzene, 2-bromo-1,4-diethyl- (CAS No. 52076-43-4): A Comprehensive Overview in Modern Chemical Research

The compound Benzene, 2-bromo-1,4-diethyl- (CAS No. 52076-43-4) represents a significant molecule in the realm of organic chemistry and pharmaceutical research. This substituted benzene derivative, characterized by the presence of two ethyl groups and a bromine atom at specific positions, has garnered attention due to its versatile reactivity and potential applications in synthetic chemistry and drug development. The structural motif of this compound not only underscores its utility as an intermediate but also highlights its role in exploring novel chemical pathways.

In the context of contemporary chemical research, Benzene, 2-bromo-1,4-diethyl- has been extensively studied for its role in constructing more complex molecular architectures. The bromine substituent at the 2-position serves as a pivotal handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are particularly valuable in pharmaceutical synthesis, where they enable the introduction of diverse pharmacophores with high precision. Recent advances in palladium-catalyzed reactions have further enhanced the efficiency and scope of these transformations, making Benzene, 2-bromo-1,4-diethyl- an indispensable building block in modern medicinal chemistry.

The ethyl groups at the 1 and 4 positions contribute to the compound's overall steric and electronic environment, influencing its reactivity in various chemical processes. These substituents can modulate electronic effects through hyperconjugation and inductive effects, thereby affecting the compound's interaction with other molecules. Such fine-tuning of electronic properties is crucial in drug design, where subtle changes can lead to significant differences in biological activity. Researchers have leveraged these properties to develop novel derivatives with enhanced binding affinity and selectivity for target enzymes and receptors.

Moreover, Benzene, 2-bromo-1,4-diethyl- has found applications in materials science, particularly in the synthesis of liquid crystals and organic semiconductors. The rigid aromatic core combined with alkyl substituents provides a balance between thermal stability and processability, making it an attractive candidate for advanced material applications. The bromine atom also facilitates post-synthetic modifications, allowing for the introduction of additional functional groups that can tailor the material's properties for specific uses.

Recent studies have explored the use of Benzene, 2-bromo-1,4-diethyl- as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to construct heterocyclic scaffolds that mimic natural products with known biological activities. By employing palladium-catalyzed cyclization reactions, complex cyclic structures can be formed efficiently. These efforts have led to the discovery of novel compounds with potential therapeutic value, including inhibitors of kinases and other enzymes implicated in diseases such as cancer and inflammation.

The compound's reactivity also makes it a valuable tool in computational chemistry studies. Molecular modeling simulations have been employed to predict how Benzene, 2-bromo-1,4-diethyl- interacts with biological targets at the molecular level. These simulations provide insights into binding affinities and mechanisms of action, guiding experimental efforts toward more effective drug candidates. The integration of experimental data with computational methods has become increasingly sophisticated, enabling researchers to design molecules with optimized properties before they are synthesized.

In conclusion, Benzene, 2-bromo-1,4-diethyl- (CAS No. 52076-43-4) is a multifaceted compound with broad applications across chemical research disciplines. Its unique structural features make it a versatile intermediate for constructing complex molecules in pharmaceuticals and materials science. The ongoing exploration of its reactivity and functionalization potential continues to yield novel insights and applications that underscore its importance in modern chemical innovation.

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